Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Regioisomer differentiation Lipophilicity Medicinal chemistry building blocks

This piperidin-2-yl pyrazole carboxamide is critical for CNS drug discovery, offering a hinge-binding geometry distinct from common 3- or 4-yl isomers (IRAK4/MRCK SAR). Its balanced HBD/HBA profile and low tPSA suit BBB-penetrant probe design. Procuring the 2-yl isomer reduces infringement risk on exemplified 4-yl IP and unlocks non-canonical kinase selectivity. Ideal for scaffold hopping and bioisostere studies.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 2090592-20-2
Cat. No. B1490175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide
CAS2090592-20-2
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CCCCN2)C(=O)N
InChIInChI=1S/C11H18N4O/c1-2-15-10(11(12)16)7-9(14-15)8-5-3-4-6-13-8/h7-8,13H,2-6H2,1H3,(H2,12,16)
InChIKeySMJOZRMTLKNNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2090592-20-2): Procurement-Grade Structural and Physicochemical Profile


1-Ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2090592-20-2) is a heterocyclic small molecule within the N-alkyl pyrazole-5-carboxamide family, characterized by a piperidin-2-yl substituent at the pyrazole C3 position. It has a molecular formula of C11H18N4O, a molecular weight of 222.29 g/mol, and a typical commercial purity of 95% [1]. This compound is primarily utilized as a research chemical and synthetic building block in early-stage medicinal chemistry and chemical biology programs .

Why 1-Ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Other Piperidine-Substituted Pyrazole Carboxamide Isomers


The substitution pattern on the pyrazole core is a critical determinant of molecular recognition. The piperidine attachment point (position 2 vs. 3 vs. 4) alters both the three-dimensional vector of the basic nitrogen and the overall molecular shape [1]. In related pyrazole-kinase inhibitor systems, a change from a piperidin-4-yl to a piperidin-3-yl group induced a >10-fold shift in biochemical IC50 due to altered hinge-binding geometry [2], while structure-activity relationship (SAR) studies on IRAK4 inhibitors have demonstrated that pyrazole C-3 piperidine regioisomers exhibit divergent solubility, oral exposure, and cellular potency profiles [3]. Therefore, generic substitution among piperidine positional isomers carries a high risk of unrecognized changes in target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide Against Closest Analogs


Positional Isomer Differentiation: Piperidin-2-yl vs. Piperidin-4-yl Attachment and Computed Lipophilicity (XLogP3-AA)

The piperidine attachment point directly modulates computed lipophilicity. The piperidin-2-yl isomer (target compound) possesses an XLogP3-AA value of -0.1, whereas the corresponding carboxylic acid oxidation product (1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid) exhibits an XLogP3-AA of -1.6, reflecting a 1.5 log unit difference attributable solely to the carboxamide-to-carboxylic acid functional group interchange [1]. Within the carboxamide series, the piperidin-4-yl regioisomer (CAS 2092548-18-8) also has a computed XLogP3-AA of -0.1, indicating that lipophilicity alone does not differentiate these positional isomers; differentiation must instead rely on the altered spatial presentation of the piperidine amine, which governs protein-ligand interaction geometry [2].

Regioisomer differentiation Lipophilicity Medicinal chemistry building blocks

Hydrogen Bond Acceptor Count as a Differentiator from Carboxylic Acid and Alcohol Derivatives

The target carboxamide compound features 3 hydrogen bond acceptor (HBA) sites and 2 hydrogen bond donor (HBD) sites, identical to the piperidin-3-yl (CAS 2092489-75-1) and piperidin-4-yl (CAS 2092548-18-8) isomers [1]. In contrast, the corresponding carboxylic acid derivative (CAS 2098070-63-2) possesses 4 HBA and 2 HBD sites, while the alcohol analog (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol carries 3 HBA and 2 HBD with altered polarity . The carboxamide functional group is a privileged hydrogen-bonding motif in medicinal chemistry, capable of acting as both donor and acceptor in bidentate interactions with protein backbone amides in kinase active sites, unlike the purely acidic carboxylic acid or the neutral alcohol [2].

Hydrogen bonding Physicochemical properties Fragment-based drug design

Topological Polar Surface Area (tPSA) and Implications for Blood-Brain Barrier Penetration: Piperidin-2-yl vs. Piperidin-4-yl Isomers

The computed topological polar surface area (tPSA) for the target piperidin-2-yl compound is 71.0 Ų [1], which is equivalent to the piperidin-4-yl isomer (71.0 Ų) [2]. Both isomers fall below the commonly cited CNS drug-likeness threshold of <90 Ų for passive blood-brain barrier penetration, and below the <140 Ų threshold for oral bioavailability predicted by Veber's rules [3]. While tPSA does not differentiate these isomers, the spatial orientation of the piperidine nitrogen lone pair—equatorial in the 4-yl isomer versus axial/equatorial equilibrium in the 2-yl isomer—can influence pKa, intramolecular hydrogen bonding, and thus the effective polar surface area under physiological conditions [4].

CNS drug-likeness tPSA Blood-brain barrier permeability

Structural Determinants of Kinase Hinge Binding: Piperidine Regioisomer Orientation and Selectivity Implications from IRAK4 and MRCK Inhibitor Programs

In the IRAK4 amidopyrazole inhibitor series, pyrazole C-3 piperidine substituents engage the kinase hinge region through a conserved hydrogen-bond network [1]. X-ray crystallography of the related MRCK inhibitor BDP5290 (4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide) bound to MRCKβ kinase domain confirmed that the piperidine ring occupies the ribose pocket while the pyrazole-carboxamide forms bidentate hinge contacts [2]. The piperidin-2-yl isomer is expected to orient the basic nitrogen closer to the catalytic lysine or the DFG motif, potentially conferring a distinct selectivity profile relative to the 3-yl or 4-yl isomers. SAR studies on pyrazole estrogen receptor antagonists have demonstrated that relocating an N-piperidinyl-ethyl chain among the four possible pyrazole substitution sites can invert functional activity from agonism to antagonism [3].

Kinase inhibitor selectivity Piperidine regioisomer SAR X-ray crystallography

Patent Landscape Context: Piperidin-2-yl Pyrazole Carboxamides in Retroviral and IDO Inhibitor Intellectual Property

The carboxamide-substituted heteroaryl-pyrazole scaffold, to which the target compound belongs, is encompassed by at least two relevant patent families. AiCuris GmbH & Co. KG (WO2013079114A1, US20150105388A1) claims carboxamide-substituted heteroaryl-pyrazoles for retroviral disease treatment, with exemplified compounds bearing piperidine substituents [1]. Merck Sharp & Dohme Corp. (EP3867232B1) discloses novel arylalkyl pyrazole compounds as indoleamine 2,3-dioxygenase (IDO) inhibitors, including structures with piperidyl groups at the pyrazole C3 position [2]. The piperidin-2-yl isomer (target compound) is structurally encompassed within the Markush claims of both patent families but has not been specifically exemplified. Piperidin-4-yl analogs have been more extensively exemplified in the AiCuris patent. The 1-(2-fluoroethyl)-3-(piperidin-2-yl) analog (CAS not available, BenchChem listing) represents a closely related halo-substituted derivative, indicating active medicinal chemistry exploration around the piperidin-2-yl core .

Patent analysis Retroviral therapeutics Immuno-oncology

Procurement-Driven Application Scenarios for 1-Ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide Based on Verified Differentiation


Kinase-Focused Fragment and Lead Discovery Libraries Requiring Atypical Hinge-Binding Vectors

The piperidin-2-yl isomer provides a hinge-binding geometry distinct from the more commonly employed piperidin-4-yl and piperidin-3-yl scaffolds. In IRAK4 and MRCK inhibitor programs, pyrazole C-3 piperidine regioisomers exhibited >10-fold potency shifts and divergent selectivity profiles [Section 3, Evidence_Item 4]. Medicinal chemistry teams designing kinase-focused libraries should include the 2-yl isomer to explore binding poses not accessible with the 4-yl isomer, potentially uncovering selective inhibitors for kinases with non-canonical ATP-binding site geometries [1].

Physicochemical Property-Driven CNS Chemical Probe Development

With a tPSA of 71.0 Ų—well below the 90 Ų CNS drug-likeness threshold—and a balanced HBD/HBA profile (2/3) suitable for passive BBB penetration, this compound is appropriate as a core scaffold for CNS-targeted chemical probes [Section 3, Evidence_Items 1, 3]. The piperidin-2-yl amine basicity (predicted pKa ~9.5) can be tuned via N-alkylation or acylation to optimize the unbound brain-to-plasma ratio, a strategy validated in related pyrazole-piperidine CNS programs [2].

Freedom-to-Operate-Conscious Lead Optimization in Retroviral and Immuno-Oncology Indications

The piperidin-2-yl carboxamide scaffold is structurally encompassed by, but not specifically exemplified in, the AiCuris retroviral patent family (WO2013079114A1) and the Merck IDO inhibitor patent (EP3867232B1) [Section 3, Evidence_Item 5]. Organizations prosecuting novel chemical entities for retroviral or immuno-oncology indications may prefer the 2-yl isomer as a starting point to reduce the risk of literal infringement on specifically exemplified compounds. The availability of the 1-(2-fluoroethyl)-3-(piperidin-2-yl) analog further supports the tractability of this scaffold for medicinal chemistry optimization .

Bioisosteric Replacement Studies Comparing Carboxamide, Carboxylic Acid, and Alcohol Functionalities

The target compound (carboxamide, HBD=2, HBA=3) contrasts with its direct analogs: the carboxylic acid (CAS 2098070-63-2; HBA=4) and the primary alcohol (2097969-37-2; HBD=1) [Section 3, Evidence_Item 2]. This triad enables systematic bioisosteric replacement studies, as recommended by the PrCP inhibitor program that demonstrated pyrazoles can serve as non-classical amide bioisosteres [3]. Procurement of all three functional group variants allows structure-property relationship (SPR) analysis to identify the optimal hydrogen-bonding motif for a given target class.

Quote Request

Request a Quote for 1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.